N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide
Description
Chemical Structure: The compound features a piperidin-4-yl core substituted at the 1-position with a 1H-indol-2-ylcarbonyl group and at the 4-position with a 4-phenylbutanamide moiety. The indole-2-ylcarbonyl group distinguishes it from other piperidine derivatives, as the indole heterocycle is a privileged scaffold in medicinal chemistry, often associated with serotonin receptor modulation or kinase inhibition .
Synthetic Relevance: Piperidine derivatives are key intermediates in drug discovery, particularly for central nervous system (CNS) and anticancer agents.
Properties
Molecular Formula |
C24H27N3O2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H27N3O2/c28-23(12-6-9-18-7-2-1-3-8-18)25-20-13-15-27(16-14-20)24(29)22-17-19-10-4-5-11-21(19)26-22/h1-5,7-8,10-11,17,20,26H,6,9,12-16H2,(H,25,28) |
InChI Key |
LHQUGLKBDGJOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the piperidinylcarbonyl segment can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Fentanyl Analogs
Fentanyl derivatives share a 4-anilidopiperidine core but differ in substituents. Key comparisons include:
*Calculated based on formula.
- Key Differences: The target compound lacks the phenethyl group critical for μ-opioid receptor binding in fentanyl analogs . The indole-2-ylcarbonyl group may confer selectivity for non-opioid targets, such as kinases or serotonin receptors, unlike the anilide groups in fentanils .
Indole-Piperidine Hybrids
Compounds combining indole and piperidine moieties exhibit diverse bioactivities:
- Key Insights :
- Indole substitution position (2-yl vs. 3-yl) significantly alters molecular interactions. For example, indole-3-yl derivatives often target serotonin receptors, while indole-2-yl groups are explored in kinase inhibitors .
- The 4-phenylbutanamide chain in the target compound may enhance lipophilicity compared to shorter acyl groups in analogs like compound 14 .
Piperidine-Based Sulfonamides and Sulfonamide Analogs
W-18 and W-15 are piperidine sulfonamides with structural parallels but divergent pharmacology:
- Structural Contrasts :
Research Findings and Implications
Pharmacological Hypotheses :
Synthetic Challenges :
- Steric hindrance from the indole-2-ylcarbonyl group may complicate piperidine functionalization, requiring optimized coupling strategies .
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 342.45 g/mol. The compound features an indole ring, a piperidine moiety, and a phenylbutanamide structure, which are significant for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Monoacylglycerol Lipase Inhibition : Compounds with structural similarities have been identified as monoacylglycerol lipase (MGL) inhibitors. MGL plays a role in the endocannabinoid system, impacting pain perception and inflammation .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Enhances cholinergic signaling | |
| MGL Inhibition | Modulates endocannabinoid system | |
| Antinociceptive Effects | Reduces pain perception |
Case Studies and Research Findings
- Study on AChE Inhibition :
- MGL Inhibition and Pain Management :
- Pharmacokinetics and Toxicology :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-4-phenylbutanamide?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. First, react 1H-indole-2-carbonyl chloride with 4-aminopiperidine under basic conditions (e.g., triethylamine in dry DCM) to form the indole-piperidine intermediate. Next, couple the intermediate with 4-phenylbutanoic acid using carbodiimide-based activation (e.g., EDC/HOBt). Purify the final product via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (>95%). Characterization should include -NMR, -NMR, and HRMS, as demonstrated for analogous piperidine-carboxamides .
Q. How is the structural integrity of This compound confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- -NMR : Look for characteristic peaks: indole NH (~12 ppm), piperidine protons (δ 2.5–4.0 ppm), and phenyl groups (δ 7.0–7.5 ppm).
- IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm, indole C=O at ~1700 cm).
- HRMS : Verify molecular ion ([M+H]) matching the theoretical mass (CHNO: ~456.23 g/mol).
Cross-reference with data from structurally similar compounds, such as piperidine-based carboxamides .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for opioid, serotonin, or σ receptors) due to structural similarities to fentanyl analogs and piperidine derivatives. Use HEK-293 or CHO-K1 cells transfected with target receptors (e.g., μ-opioid receptor). Assess functional activity via cAMP inhibition or calcium flux assays. Include positive controls (e.g., DAMGO for μ-opioid) and validate results with at least two independent replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize This compound for target selectivity?
- Methodological Answer : Systematically modify key regions:
- Indole moiety : Replace with benzimidazole or benzofuran to assess π-π stacking interactions.
- Phenylbutanamide chain : Vary alkyl chain length (C3–C5) or introduce electron-withdrawing groups (e.g., -F, -NO) on the phenyl ring.
- Piperidine : Test N-substituents (e.g., methyl, isopropyl) for steric effects.
Evaluate changes using competitive binding assays and molecular docking (e.g., AutoDock Vina with receptor crystal structures). Compare results to SAR trends in fentanyl analogs .
Q. How to resolve contradictory data on receptor binding affinities reported in different studies?
- Methodological Answer : Conduct a meta-analysis focusing on:
- Assay conditions : Buffer composition (e.g., Mg, GTP), temperature, and cell membrane preparation methods.
- Ligand purity : Re-test compounds with ≥98% purity (HPLC-validated).
- Statistical methods : Apply rigorous normalization (e.g., % inhibition relative to controls) and use nonlinear regression for IC calculations. Publish raw data in supplementary materials for transparency. Cross-validate findings using orthogonal assays (e.g., electrophysiology for ion channel targets) .
Q. What computational strategies predict off-target interactions for this compound?
- Methodological Answer : Use ensemble docking (e.g., Schrödinger Glide) against a panel of 300+ GPCRs and ion channels. Prioritize targets with high structural homology to known piperidine-binding proteins (e.g., opioid receptors, σ-1). Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). For metabolic stability, apply CYP450 inhibition screens (e.g., CYP3A4, CYP2D6) using human liver microsomes .
Q. How to address poor aqueous solubility during formulation for in vivo studies?
- Methodological Answer : Optimize solubility via:
- Salt formation : Screen with hydrochloric, citric, or tartaric acids.
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based vehicles.
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm size).
Validate stability via dynamic light scattering (DLS) and in vitro release assays (PBS, pH 7.4). Compare pharmacokinetic profiles (C, AUC) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
